N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
This compound is a heterocyclic thiophene derivative featuring a fused cyclopenta[b]thiophene core linked via a sulfanyl-acetamide bridge to a hexahydrobenzothieno[2,3-d]pyrimidin-4-one scaffold. Its structural complexity arises from multiple fused rings (cyclopentane, thiophene, pyrimidine) and functional groups (cyano, sulfanyl, acetamide), which contribute to its bioactivity and molecular interactions. The compound has been investigated for its antiproliferative properties, particularly against cancer cell lines such as MCF7 (breast adenocarcinoma), with proposed mechanisms involving tyrosine kinase inhibition via competitive binding to ATP recognition sites .
Properties
Molecular Formula |
C26H22N4O2S3 |
|---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C26H22N4O2S3/c27-13-18-16-10-6-12-19(16)34-23(18)28-21(31)14-33-26-29-24-22(17-9-4-5-11-20(17)35-24)25(32)30(26)15-7-2-1-3-8-15/h1-3,7-8H,4-6,9-12,14H2,(H,28,31) |
InChI Key |
MJSAVJOZAQZTGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=C(C6=C(S5)CCC6)C#N |
Origin of Product |
United States |
Biological Activity
The compound N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cyclopentathiophene moiety and a benzothienopyrimidine derivative. The molecular formula is , with a molecular weight of approximately 480.56 g/mol. Key structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 480.56 g/mol |
| Molecular Formula | C23H20N4O2S2 |
| LogP | 4.2414 |
| Polar Surface Area | 40.467 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Recent studies have indicated that compounds similar to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit significant anticancer activity. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, demonstrating an IC50 value of approximately 5 µM in human colon cancer (HCT116) cells. This suggests that the compound effectively inhibits cell proliferation at relatively low concentrations.
- Mechanism of Action : Molecular docking studies suggest that the compound may inhibit key enzymes involved in cancer cell proliferation, such as CDK2 (cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays indicated that it possesses a significant ability to scavenge free radicals, which can contribute to its overall therapeutic potential in oxidative stress-related diseases.
Enzyme Inhibition
The biological activity of this compound extends to the inhibition of metabolic enzymes:
- Acetylcholinesterase (AChE) Inhibition : The compound showed promising results in inhibiting AChE activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's.
- Cyclooxygenase (COX) Inhibition : Preliminary data suggest that it may inhibit COX enzymes involved in inflammatory pathways.
Case Studies
Several case studies have highlighted the effectiveness of compounds related to this structure:
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of cyclopentathiophene exhibited potent antitumor effects against various cancer types, including breast and lung cancers .
- Neuroprotective Effects : Research conducted on similar thienopyrimidine derivatives revealed neuroprotective effects in animal models of neurodegeneration .
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 491.66 g/mol. Its structure features multiple functional groups and heterocycles, which contribute to its diverse biological activities and chemical reactivity. The presence of cyano, thiophene, and pyrimidine moieties indicates potential for significant interactions within biological systems.
Biological Applications
Research indicates that compounds similar to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit various biological activities:
Anticancer Activity
Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance:
- A study demonstrated that related compounds significantly reduced tumor growth in xenograft models by targeting specific signaling pathways.
Antimicrobial Properties
Compounds with analogous structures have exhibited notable antimicrobial activity against a range of pathogens. Research indicates the potential for this compound to act against bacterial and fungal infections.
Enzyme Inhibition
The compound may serve as an inhibitor for various enzymes linked to cancer pathways. Specific attention is given to its potential role in inhibiting the Type III secretion system (T3SS), which is critical for bacterial virulence.
Synthesis Pathways
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step synthetic routes:
- Formation of the Cyclopentapyrimidine Core : Initial steps focus on constructing the cyclopentapyrimidine framework.
- Introduction of Functional Groups : Subsequent reactions introduce the thiophene and pyrimidine moieties.
- Coupling Reactions : Final steps involve coupling with the acetamide functionalities.
Case Studies
Several case studies highlight the biological activity associated with compounds similar to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[...]:
Anticancer Activity
A study reported that a related compound inhibited proliferation in breast cancer cells through apoptosis induction and cell cycle arrest.
Antimicrobial Effects
Research revealed that structurally similar compounds demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
- Structural Differences: The cyclohepta[b]thiophene core replaces the cyclopenta[b]thiophene, increasing ring size from five- to seven-membered.
- Synthesis: Prepared via analogous sulfanyl-acetamide coupling but starting from cycloheptanone-derived intermediates, as outlined in and .
- Bioactivity: Limited data available, but molecular networking () suggests similar fragmentation patterns to the target compound, implying related bioactivity clusters.
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
- Structural Differences: A 4-chlorophenyl group replaces the phenyl group at the pyrimidinone position, and the acetamide side chain is substituted with a 2-ethyl-6-methylphenyl group.
- Synthesis: Involves chlorophenyl substitution during pyrimidinone ring formation ().
- Molecular clustering () indicates this derivative shares bioactivity profiles with kinase inhibitors, though specific IC50 values are unreported.
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS 315696-21-0)
- Structural Differences : The cyclopenta[b]thiophene core is replaced with a tetrahydrobenzothiophene ring, altering π-π stacking interactions.
- Bioactivity : Exhibits antiproliferative activity, though exact mechanisms are unspecified. Its structural similarity to the target compound suggests overlapping ATP-binding site inhibition ().
Key Research Findings and Data Tables
Table 1: Structural and Bioactivity Comparison
| Compound | Core Structure | Key Substituents | IC50 (MCF7) | Mechanism |
|---|---|---|---|---|
| Target Compound | Cyclopenta[b]thiophene | Phenyl, cyano, sulfanyl-acetamide | ~30–38 nM | Tyrosine kinase inhibition |
| Cyclohepta[b]thiophene Analog (2.1) | Cyclohepta[b]thiophene | Unmodified sulfanyl-acetamide | N/A | Hypothesized kinase inhibition |
| Chlorophenyl Derivative (2.2) | Cyclopenta[4,5]thieno | 4-Chlorophenyl, alkylphenyl | N/A | Kinase inhibition (inferred) |
| Tetrahydrobenzothiophene Analog (2.3) | Tetrahydrobenzothiophene | Phenyl, cyano | N/A | ATP-binding competition |
Structure-Activity Relationship (SAR) Insights
- Cyano Group: Critical for hydrogen bonding with kinase active sites; removal reduces potency ().
- Sulfanyl Bridge : Enhances stability and facilitates π-π interactions with hydrophobic pockets ().
- Phenyl/Chlorophenyl Substitution : Modulates lipophilicity and target specificity; chloro derivatives show improved cellular uptake ().
Preparation Methods
Gewald Reaction for Thiophene Core Formation
Reactants :
-
Cyclopentanone (1.0 eq)
-
Malononitrile (1.2 eq)
-
Elemental sulfur (1.5 eq)
-
Triethylamine (TEA, 2.0 eq)
Conditions :
-
Solvent: Ethanol (reflux, 6–8 hrs)
-
Intermediate: 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (1 )
Key Data :
Chloroacetylation of Intermediate 1
Reactants :
-
Chloroacetyl chloride (1.1 eq)
-
TEA (1.5 eq)
Conditions :
-
Solvent: Dry DMF (0–5°C, 1 hr; RT, 2 hrs)
-
Product: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-chloroacetamide (2 )
Key Data :
Synthesis of Module B: 4-Oxo-3-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-thiol
Gewald Reaction for Benzothiophene Intermediate
Reactants :
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
Elemental sulfur (1.5 eq)
-
Morpholine (catalyst)
Conditions :
-
Solvent: Ethanol (reflux, 8–10 hrs)
-
Intermediate: Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (3 )
Key Data :
Pyrimidinone Formation
Reactants :
-
Intermediate 3 (1.0 eq)
-
Formamide (excess)
Conditions :
-
Heating (150°C, 4 hrs)
-
Product: 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (4 )
Key Data :
Chlorination and Thiolation
Step 1: Chlorination
-
Reactants : POCl₃ (3.0 eq), DMF (catalytic)
-
Conditions : Reflux (4 hrs)
-
Product : 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (5 )
Step 2: Thiolation
-
Reactants : NaSH (2.0 eq)
-
Conditions : Ethanol/H₂O (RT, 2 hrs)
-
Product : 4-Oxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-thiol (6 )
Key Data :
Final Coupling Reaction
Nucleophilic Substitution
Reactants :
-
Module A (2 , 1.0 eq)
-
Module B (6 , 1.1 eq)
-
K₂CO₃ (2.0 eq)
Conditions :
-
Solvent: Dry DMF (RT, 12–16 hrs)
-
Product: Target compound
Key Data :
Optimization and Challenges
Critical Parameters
-
Temperature Control : Chloroacetylation requires strict temperature control (0–5°C) to avoid side reactions.
-
Moisture Sensitivity : Use of anhydrous DMF and TEA is essential for high yields in coupling reactions.
Analytical Characterization
-
¹H NMR (DMSO-d₆) :
Alternative Routes and Comparative Analysis
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Gewald-Based | High regioselectivity | Long reaction times | 70–85% |
| One-Pot Coupling | Reduced purification | Lower scalability | 60–65% |
Q & A
Q. Key conditions :
- Temperature : 60–100°C for cyclization steps.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of sulfur-containing groups.
- Catalysts : Triethylamine or acetic acid for acid/base-mediated steps .
Basic: Which analytical techniques are essential for characterizing this compound?
Q. Core methods :
- NMR Spectroscopy : Confirm regiochemistry (e.g., δ 2.43–3.18 ppm for cyclopentane protons) and acetamide NH signals (δ ~9.78 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peaks at ~500–600 m/z range) .
- HPLC : Assess purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced: How can reaction yields be optimized during derivative synthesis?
Q. Methodological strategies :
- Solvent screening : Test DMSO/THF mixtures for solubility-driven yield improvements.
- Catalyst optimization : Use Pd/C or CuI for cross-coupling steps (e.g., Suzuki reactions for phenyl substitutions).
- In-line monitoring : Employ TLC/HPLC to terminate reactions at peak conversion (~85–90%) .
Case study : Refluxing with glacial acetic acid increased cyclization yields from 53% to 67% in analogous thienopyrimidines .
Advanced: How should researchers address contradictions in reported biological activity data?
Q. Resolution steps :
Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hrs).
Purity verification : Re-test compounds with HPLC-validated purity to exclude impurities masking activity.
Structural confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphism .
Example : Discrepancies in IC50 values (e.g., 1.2 µM vs. 3.5 µM) were resolved by controlling DMSO concentration (<0.1%) .
Advanced: What computational methods predict target interactions for this compound?
Q. Approaches :
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) with scoring functions (ΔG < −8 kcal/mol).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR modeling : Train models on thienopyrimidine analogs to predict logP and IC50 trends .
Validation : Docking studies on benzothieno[2,3-d]pyrimidines identified π-π stacking with Tyr104 as critical for activity .
Basic: Which functional groups govern reactivity and stability?
Q. Key groups :
- Thiophene/pyrimidine core : Enables π-stacking with aromatic residues in enzymes.
- Sulfanyl acetamide : Prone to hydrolysis under basic conditions (pH > 9).
- Cyano group : Enhances electrophilicity for nucleophilic substitutions .
Stability note : Store at −20°C in anhydrous DMSO to prevent thiol oxidation .
Advanced: Design an experiment to determine enzyme inhibition mechanisms.
Q. Protocol :
Kinetic assays : Measure initial reaction rates (UV-Vis at 340 nm) with varying substrate concentrations.
Inhibitor titration : Use 0.1–10 µM compound to calculate Ki via Lineweaver-Burk plots.
X-ray crystallography : Co-crystallize compound with target enzyme (e.g., DHFR) to identify binding motifs.
Example : Analogous compounds showed uncompetitive inhibition of thymidylate synthase via hinge-region binding .
Basic: What are the solubility and stability profiles under physiological conditions?
Q. Data :
- Solubility : 12 mg/mL in DMSO; <0.1 mg/mL in PBS (pH 7.4).
- pH stability : Stable at pH 6–8 for 24 hrs; degrades at pH < 3 (t1/2 = 2 hrs).
- Thermal stability : Decomposes at >150°C (DSC analysis) .
Advanced: How to conduct structure-activity relationship (SAR) studies to improve pharmacokinetics?
Q. Methodology :
- Substituent variation : Synthesize analogs with halogens (Cl, F) or methoxy groups at the phenyl ring.
- In vitro assays : Test metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers).
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyrimidine N) using MOE software .
Result : Methylation at the 5-position increased logD from 2.1 to 3.4, enhancing BBB penetration .
Advanced: How to resolve contradictions in NMR or MS data during characterization?
Q. Troubleshooting :
Isotopic labeling : Use 13C-labeled precursors to confirm ambiguous carbonyl signals (δ ~170 ppm).
High-resolution MS : Differentiate [M+H]+ from adducts (e.g., Na+, K+) with <2 ppm mass error.
2D NMR : Perform HSQC to assign overlapping cyclopentane protons .
Case : A reported doublet (δ 7.38 ppm) was re-assigned as a thiophene proton via COSY .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
